molecular formula C20H22N6O2S B11197550 5-[(4-Methylphenyl)sulfonyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine

5-[(4-Methylphenyl)sulfonyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B11197550
M. Wt: 410.5 g/mol
InChI Key: SSIORUSPQILONZ-UHFFFAOYSA-N
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Description

5-[(4-Methylphenyl)sulfonyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with a sulfonyl group and a piperazine ring, which are known to impart significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methylphenyl)sulfonyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions

    Pyrimidine Core Formation: The pyrimidine core can be synthesized through a condensation reaction involving a β-diketone and a guanidine derivative under acidic conditions.

    Piperazine Substitution: The final step involves the nucleophilic substitution of the pyrimidine with 4-(pyridin-2-yl)piperazine under reflux conditions in a suitable solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The piperazine and pyrimidine rings can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a base.

Major Products

    Oxidation: 4-Methylbenzenesulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted pyrimidine and piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 5-[(4-Methylphenyl)sulfonyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential use in treating various diseases. Its structural features suggest it could be effective in modulating enzyme activity or receptor binding, which are critical in disease pathways.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-[(4-Methylphenyl)sulfonyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit kinase enzymes by occupying the ATP-binding site, thereby preventing phosphorylation events crucial for cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known kinase inhibitor used in cancer therapy.

    Gefitinib: Another kinase inhibitor used for treating non-small cell lung cancer.

    Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer treatment.

Uniqueness

Compared to these compounds, 5-[(4-Methylphenyl)sulfonyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine offers a unique combination of structural features that may provide distinct binding affinities and selectivities. Its sulfonyl and piperazine groups contribute to its versatility in interacting with various biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C20H22N6O2S

Molecular Weight

410.5 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C20H22N6O2S/c1-15-5-7-16(8-6-15)29(27,28)17-14-23-20(24-19(17)21)26-12-10-25(11-13-26)18-4-2-3-9-22-18/h2-9,14H,10-13H2,1H3,(H2,21,23,24)

InChI Key

SSIORUSPQILONZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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